molecular formula C8H16O2 B1590616 4-(2-Hydroxyethyl)cyclohexanol CAS No. 74058-21-2

4-(2-Hydroxyethyl)cyclohexanol

Cat. No. B1590616
CAS RN: 74058-21-2
M. Wt: 144.21 g/mol
InChI Key: SZIBVWWQOOVXHS-UHFFFAOYSA-N
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Patent
US08802678B2

Procedure details

To a solution of 10 g (69 mmol) of 4-(2-hydroxyethyl)cyclohexanol in 50 mL of acetic acid maintained at a temperature between 18 and 21° C. are added over 35 min 35.9 mL (79 mmol) of an aqueous sodium hypochlorite solution. The mixture is further stirred for 45 min, TLC analysis indicating disappearance of starting material. Isopropanol (0.8 mL) is added, followed 10 min later by water (75 mL) and dichloromethane (100 mL). The two phases are separated by decantation and the aqueous phase is extracted with dichloromethane (50 mL). Combined organic phases are washed with an aqueous 3N sodium hydroxide solution (70 mL). This alcaline aqueous phase is extraced back with dichloromethane (30 mL). Combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to give 9.42 g (95%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1.Cl[O-].[Na+].C(O)(C)C.O>C(O)(=O)C.ClCCl>[OH:1][CH2:2][CH2:3][CH:4]1[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OCCC1CCC(CC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
35.9 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is further stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two phases are separated by decantation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane (50 mL)
WASH
Type
WASH
Details
Combined organic phases are washed with an aqueous 3N sodium hydroxide solution (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic phases are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
OCCC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.42 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.